4-Deoxypyridoxine hydrochloride (CAS 148-51-6) is a highly water-soluble, stable structural analog of vitamin B6 that functions as a targeted competitive antagonist. Lacking the 4'-hydroxyl group necessary for phosphorylation into the active coenzyme pyridoxal 5'-phosphate (PLP), it acts as a direct competitive inhibitor of pyridoxal kinase (PDXK) and a functional antagonist of PLP-dependent enzymes such as sphingosine-1-phosphate lyase (S1PL) [1]. Supplied as a hydrochloride salt, it ensures rapid dissolution in aqueous media and physiological buffers, making it a highly reproducible chemical probe for in vitro and in vivo models requiring controlled PLP depletion without the use of reactive hydrazine compounds .
Relying on generic vitamin B6 antagonists like isoniazid or aminooxyacetic acid (AOAA) often compromises experimental integrity due to their mechanism of action. These generic substitutes act as non-specific carbonyl scavengers, forming hydrazones or oximes with any available aldehyde, leading to widespread off-target metabolic disruption and high cellular toxicity [1]. In contrast, 4-deoxypyridoxine hydrochloride is a structural analog that competitively binds the active site of target enzymes like PDXK. This structural specificity prevents the indiscriminate chemical reactivity seen with generic scavengers, allowing researchers to isolate the exact phenotypic effects of PLP-dependent enzyme inhibition with much higher fidelity and lower baseline toxicity [2].
4-Deoxypyridoxine hydrochloride serves as a potent functional antagonist of the PLP-dependent enzyme sphingosine-1-phosphate lyase (S1PL). Compared to untreated baselines, administration of 4-deoxypyridoxine induces a 3-fold increase in intracellular sphingosine-1-phosphate levels by blocking its irreversible degradation into hexadecenal and phosphoethanolamine [1]. This provides a highly quantifiable method for driving S1P accumulation in vitro without relying on complex genetic knockdowns, making it a highly effective choice for rapid pharmacological screening.
| Evidence Dimension | Intracellular S1P concentration |
| Target Compound Data | 3-fold increase in intracellular S1P |
| Comparator Or Baseline | Untreated baseline (normal S1P degradation) |
| Quantified Difference | 300% elevation of S1P levels |
| Conditions | In vitro cellular assay (HPAEC cells) measuring S1PL inhibition |
This highly specific accumulation allows researchers to reliably study S1P-mediated cell motility and signaling without the permanent alterations of genetic silencing.
For in vivo dosing and cell culture media formulation, the salt form of a chemical probe dictates its processability. 4-Deoxypyridoxine hydrochloride is freely soluble in water, achieving concentrations exceeding 50 mg/mL, whereas the free base form exhibits significantly lower aqueous solubility and often requires organic co-solvents like DMSO . The hydrochloride salt ensures complete dissolution in physiological buffers at neutral pH, eliminating precipitation risks and ensuring precise, reproducible dosing in biological assays .
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | Freely soluble (>50 mg/mL in water) |
| Comparator Or Baseline | 4-Deoxypyridoxine free base (poorly soluble in water) |
| Quantified Difference | Elimination of organic co-solvent requirements |
| Conditions | Standard aqueous buffer formulation at standard temperature and pressure |
Procuring the hydrochloride salt guarantees seamless integration into aqueous workflows, preventing solvent-induced artifacts in sensitive cellular assays.
While generic antagonists like isoniazid chemically neutralize circulating PLP, 4-deoxypyridoxine hydrochloride acts upstream by competitively inhibiting pyridoxal kinase (PDXK), the enzyme responsible for synthesizing PLP. Studies in acute myeloid leukemia (AML) models demonstrated that treatment with 4-deoxypyridoxine hydrochloride effectively blocked PDXK, disrupting PLP-dependent ALAS1 function and synergizing with ABT-199 to induce apoptosis [1]. This targeted enzymatic blockade avoids the broad cytotoxicity of reactive hydrazine compounds, providing a cleaner mechanism for metabolic disruption [2].
| Evidence Dimension | Mechanism of PLP antagonism |
| Target Compound Data | Competitive active-site inhibition of PDXK |
| Comparator Or Baseline | Isoniazid (indiscriminate hydrazone formation with aldehydes) |
| Quantified Difference | Preservation of non-target aldehyde integrity |
| Conditions | Metabolic profiling in PLP-dependent AML models |
Selecting a structural analog over a chemical scavenger ensures that observed phenotypic changes are genuinely driven by PLP depletion rather than off-target chemical toxicity.
Utilized to pharmacologically inhibit S1P lyase, driving a 3-fold intracellular S1P accumulation to study its role in cell motility, apoptosis, and immune cell trafficking without requiring genetic knockdowns [1].
Applied in leukemia (e.g., AML) research to competitively inhibit pyridoxal kinase (PDXK), disrupting PLP-dependent heme biosynthesis (via ALAS1) and synergizing with apoptosis-inducing therapeutics like ABT-199 [2].
Procured as a highly water-soluble dietary additive or injectable to reliably and reproducibly induce controlled Vitamin B6 deficiency in animal models, avoiding the off-target toxicity associated with hydrazine-based chemical scavengers .
Irritant